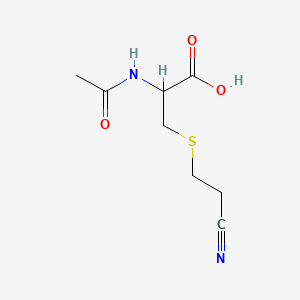
2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-acétamido-3-(2-cyanoéthylsulfanyl)propanoïque est un composé organique doté d'une structure complexe qui comprend un groupe acétamido, un groupe cyanoéthylsulfanyl et une chaîne acide propanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-acétamido-3-(2-cyanoéthylsulfanyl)propanoïque implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante consiste à faire réagir l'acide 2-acétamido-3-mercaptopropanoïque avec le 2-bromoacétonitrile en milieu basique afin d'introduire le groupe cyanoéthylsulfanyl. La réaction est généralement réalisée dans un solvant tel que le diméthylformamide (DMF) à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du procédé. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-acétamido-3-(2-cyanoéthylsulfanyl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le groupe cyano peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Le groupe cyanoéthylsulfanyl peut participer à des réactions de substitution nucléophile, où le groupe cyano est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque
Réduction : Hydrure de lithium aluminium, borohydrure de sodium
Substitution : Nucléophiles tels que les amines, les thiols ou les alcools
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Amines
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
Applications de la recherche scientifique
L'acide 2-acétamido-3-(2-cyanoéthylsulfanyl)propanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et les interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et antioxydantes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-acétamido-3-(2-cyanoéthylsulfanyl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyanoéthylsulfanyl peut interagir avec les enzymes contenant des thiols, inhibant potentiellement leur activité. De plus, la capacité du composé à subir des réactions redox peut contribuer à ses effets biologiques en modulant le stress oxydatif et les voies de signalisation cellulaire.
Applications De Recherche Scientifique
2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyanoethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-acétamido-3-(prop-2-én-1-yldisulfanyl)propanoïque
- Acide 2-acétamido-3-(3,7-diméthylocta-2,6-diénylthio)propanoïque
- Ester éthylique de l'acide 2-acétamido-3-(4-hydroxyphényl)propanoïque
Unicité
L'acide 2-acétamido-3-(2-cyanoéthylsulfanyl)propanoïque est unique en raison de la présence du groupe cyanoéthylsulfanyl, qui confère une réactivité chimique distincte et une activité biologique potentielle. Cela le différencie des autres composés similaires qui peuvent avoir des substituants différents et, par conséquent, des propriétés et des applications différentes.
Propriétés
Formule moléculaire |
C8H12N2O3S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
VDKVYEUEJCNDHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSCCC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
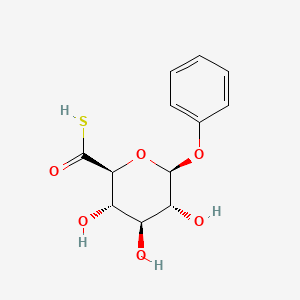
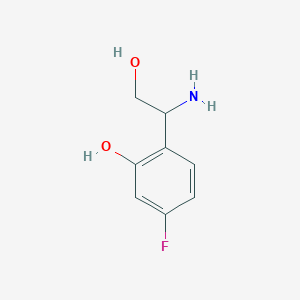
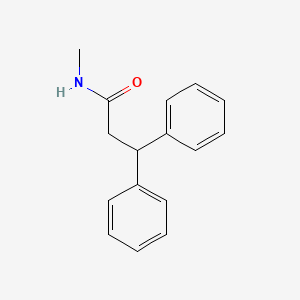
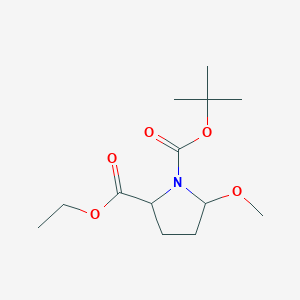

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
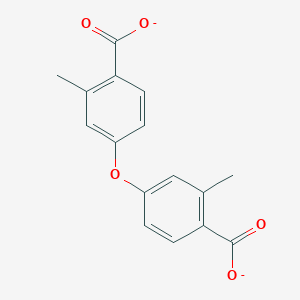
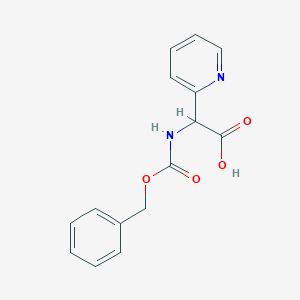
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
